molecular formula C15H15N5O2 B2725368 1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 1795488-98-0

1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea

Cat. No.: B2725368
CAS No.: 1795488-98-0
M. Wt: 297.318
InChI Key: YZHYTHPVRCMDGX-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a urea linkage connecting a methoxyphenyl group and a methylpyrazolo[1,5-a]pyrimidinyl moiety, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core:

    Introduction of the Methoxyphenyl Group:

    Urea Formation:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the methoxyphenyl or pyrazolo[1,5-a]pyrimidine moieties, using reagents like halides or organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halides, organometallic reagents, under conditions such as reflux or room temperature.

Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-4-yl)urea
  • 1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-5-yl)urea

Comparison: Compared to these similar compounds, 1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea exhibits unique properties due to the position of the substituents on the pyrazolo[1,5-a]pyrimidine ring. This positional difference can significantly affect the compound’s reactivity, biological activity, and overall chemical behavior, making it a distinct and valuable compound for research and application.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-10-7-14-16-8-11(9-20(14)19-10)17-15(21)18-12-5-3-4-6-13(12)22-2/h3-9H,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHYTHPVRCMDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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